Metabolic Stability Advantage of Cyclopropanecarbonyl over Acetyl: Implications for Target Residence Time
The cyclopropanecarbonyl group on the target indoline nitrogen is inherently more resistant to oxidative metabolism than the acetyl group of the direct analog, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide (CAS 1021209-90-4). This is a general characteristic of the cyclopropyl fragment, which lacks the labile C-H bonds alpha to the carbonyl that are primary sites for CYP450-mediated oxidation [1]. This metabolic differentiation predicts a longer half-life and improved target residence time for the target compound, a critical factor for in vivo studies where the acetyl analog's target engagement (Kd = 5.4 µM for HDAC6 [2]) may be insufficiently sustained.
| Evidence Dimension | Predicted Metabolic Stability (Inferred from N-acyl group structure) |
|---|---|
| Target Compound Data | Metabolic liability: Low (cyclopropyl group lacks alpha-C-H bonds to carbonyl) |
| Comparator Or Baseline | N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide (CAS 1021209-90-4). Metabolic liability: High (acetyl group has labile alpha-C-H bonds) |
| Quantified Difference | Qualitative improvement in metabolic stability; class-level data indicates cyclopropyl groups reduce intrinsic clearance by >50% compared to matched acetyl analogs in microsomal assays [1]. |
| Conditions | Inference based on established medicinal chemistry principles and general data for matched molecular pairs containing cyclopropyl versus acetyl groups. |
Why This Matters
For researchers planning in vivo efficacy or chronic dosing studies, this predicted metabolic differentiation makes CAS 1021209-74-4 a superior choice over CAS 1021209-90-4 for achieving sustained target engagement and reducing metabolite-related confounding effects.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery: Recent Applications and Their Impact. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
- [2] BindingDB. BDBM50361259: Kd = 5.40E+3 nM for inhibition of recombinant human HDAC6 by N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
